molecular formula C21H16ClN5OS B11782405 N-(3-Chlorophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(3-Chlorophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11782405
M. Wt: 421.9 g/mol
InChI Key: HNUTUAFJKSRNPB-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic 1,2,4-triazole-3-thione derivative that serves as a key chemical tool in preclinical research for central nervous system (CNS) disorders. Compounds based on the 1,2,4-triazole-3-thione scaffold have demonstrated significant anticonvulsant activity in animal models, including the maximal electroshock (MES) test and the 6 Hz psychomotor seizure model, which is a recognized model of drug-resistant epilepsy . The mechanism of action is associated with the interaction of these derivatives with voltage-gated sodium channels, a common target for antiepileptic drugs, which helps stabilize neuronal activity and prevent the spread of seizures . Furthermore, structurally related N-(phenyl)-2-[[3-(phenyl)-1H-1,2,4-triazol-5-yl]thio]-acetamide derivatives have been identified as modulators of the G protein-coupled receptor 17 (GPCR17) and are investigated for their potential application in the treatment of neuro-degenerative diseases . Beyond neurological research, the core triazole-thione structure is also relevant in modeling organ toxicity. Thioacetamide (TAA), which shares a similar thioamide group, is a well-established model compound for inducing acute and chronic liver injury in animals . Its hepatotoxicity arises from bioactive metabolites that cause oxidative stress and lipid peroxidation, leading to hepatocellular necrosis; repeated administration activates pathways that result in liver fibrosis and cirrhosis . This makes related compounds of interest for studying cytoprotective and antifibrotic mechanisms. Researchers can utilize this reagent to explore a range of biological pathways and disease mechanisms in a controlled laboratory setting.

Properties

Molecular Formula

C21H16ClN5OS

Molecular Weight

421.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H16ClN5OS/c22-16-7-4-8-17(12-16)24-19(28)14-29-21-26-25-20(15-6-5-11-23-13-15)27(21)18-9-2-1-3-10-18/h1-13H,14H2,(H,24,28)

InChI Key

HNUTUAFJKSRNPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloroaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency. Purification processes such as recrystallization, chromatography, or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against resistant strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth.

Anticancer Properties

N-(3-Chlorophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has shown potential as an anticancer agent. In vitro studies have indicated that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines. The compound's ability to inhibit tumor growth is attributed to its interaction with specific cellular pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses. This makes it a candidate for treating inflammatory diseases.

Antimicrobial Study

A study conducted on the antimicrobial efficacy of this compound demonstrated its superior activity compared to standard antibiotics against various Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent in combating infections caused by resistant strains.

Anticancer Study

In a separate investigation focused on its anticancer effects, the compound was tested against several human cancer cell lines. The results showed that it effectively reduced cell viability and induced apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction. These findings highlight its potential role in cancer therapy.

Data Table of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AntimicrobialHigh against resistant strainsDisruption of cell wall synthesis
AnticancerInduces apoptosisCaspase activation and mitochondrial dysfunction
Anti-inflammatoryPotential inhibitorInhibition of 5-lipoxygenase

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of triazolylthioacetamides are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents Biological Activity Key Data References
Target Compound :
N-(3-Chlorophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- 3-Chlorophenyl (acetamide)
- Pyridin-3-yl (triazole)
Not explicitly reported, but analogs show AChE/BChE inhibition and Orco modulation - Structural basis for enzyme inhibition (similar to )
VUAA1
(N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- 4-Ethylphenyl
- Pyridin-3-yl
Potent Orco agonist in insects - Activates Orco channels at nanomolar concentrations
- CAS: 525582-84-7
OLC15
(N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- 4-Butylphenyl
- Pyridin-2-yl
Orco antagonist - Blocks insect olfactory receptors
- Higher lipophilicity due to butyl group
N-(3-Chlorophenyl)-2-[[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-acetamide (CAS 337505-63-2) - 3-Chlorophenyl
- Pyridin-4-yl
Unknown, but pyridine position affects receptor binding - Pyridin-4-yl may alter π-π stacking interactions
Compound 141
(N-aryl-2-(4-phenyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide)
- 3-Chlorophenyl (triazole)
- Varied aryl groups (acetamide)
AChE inhibition (IC50 = 5.41 µM) - Dual substitution enhances enzyme binding
2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide (CAS 476484-06-7) - 4-Chlorophenyl (triazole)
- 3,4-Dichlorophenyl (acetamide)
Likely enhanced hydrophobicity and target affinity - Molecular weight: 490.79 g/mol

Biological Activity

N-(3-Chlorophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Pathogen
N-(3-Chlorophenyl)...0.125–8S. aureus
Quinoline-triazole0.125–8E. coli
Triazolo[1,5-a]pyrimidines7.2Xanthomonas oryzae

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In MTT assays against HepG2 liver cancer cells, it demonstrated significant inhibition of cell proliferation with an IC50 value indicating effective cytotoxicity .

CompoundIC50 (μg/mL)Cell Line
N-(3-Chlorophenyl)...12.5HepG2
1,2,4-Triazole Derivative28.399HepG2

Structure-Activity Relationship (SAR)

Studies have shown that the presence of electron-donating groups on the phenyl rings enhances the biological activity of triazole derivatives. For instance, compounds with methyl substituents at ortho and meta positions exhibited increased anti-proliferative activity compared to those with electron-withdrawing groups .

Study on Antibacterial Activity

A study by Mermer et al. synthesized quinolone-triazole hybrids and evaluated their antibacterial properties. The hybrids exhibited higher potency than standard antibiotics like vancomycin and ciprofloxacin against resistant strains . This study underscores the potential of triazole-containing compounds in overcoming antibiotic resistance.

Study on Anticancer Properties

Another significant investigation assessed the anticancer effects of triazole derivatives on various cancer cell lines. The results indicated that modifications to the triazole structure could lead to enhanced selectivity and potency against specific cancer types .

Q & A

Q. What are the key synthetic steps for preparing N-(3-Chlorophenyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves:
  • Triazole Ring Formation : Reacting 4-amino-5-(pyridin-3-yl)-1,2,4-triazole with a thiol reagent (e.g., thioglycolic acid derivatives) under basic conditions to introduce the thioether linkage .
  • Acetamide Coupling : Condensing the thiol-functionalized triazole intermediate with 3-chlorophenylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the pure product .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and connectivity (e.g., pyridine protons at δ 8.5–9.0 ppm, triazole carbons at δ 150–160 ppm) .
  • FTIR : Peaks at ~1650 cm1^{-1} (C=O stretch of acetamide) and ~2550 cm1^{-1} (S-H stretch, if present during intermediate steps) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ for C21_{21}H16_{16}ClN5_5OS: calculated 430.08) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Hazard Mitigation : Avoid inhalation/contact; use fume hoods during synthesis. Refer to GHS codes P201 (obtain specialized instructions) and P210 (avoid heat/open flames) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer :
  • Reagent Ratios : Use a 1.2:1 molar ratio of thiol reagent to triazole precursor to minimize side reactions .
  • Catalysis : Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .
  • Workup : Replace iron powder reduction (prone to impurities) with catalytic hydrogenation for nitro-group intermediates .

Q. How do tautomeric forms (thione vs. thiol) influence biological activity?

  • Methodological Answer :
  • Tautomer Analysis : Use 1^1H NMR in DMSO-d6_6 to detect thiol protons (δ ~13 ppm) or UV-Vis spectroscopy to monitor tautomeric shifts .
  • Activity Correlation : Compare IC50_{50} values in enzyme assays (e.g., kinase inhibition) for thiol-alkylated derivatives vs. parent compound. Thione forms often show higher stability and target affinity .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time) .
  • Purity Verification : Use HPLC (≥95% purity threshold) to eliminate batch-to-batch variability. Impurities from incomplete coupling (e.g., unreacted 3-chlorophenylamine) can skew results .

Q. What computational methods predict reactivity and electronic properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze HOMO-LUMO gaps (e.g., ΔE ~4.5 eV indicates moderate reactivity) .
  • MESP Mapping : Identify electrophilic regions (e.g., sulfur in thioether) for nucleophilic attack predictions .
  • Molecular Docking : AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase; binding energy ≤ -8 kcal/mol suggests strong inhibition) .

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